(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol
Description
Properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMGGUZKDAYQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde
The aldehyde derivative serves as a direct precursor to the target alcohol. Reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) achieves near-quantitative conversion. For example, LiAlH₄ in tetrahydrofuran (THF) at 0°C reduces 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde to the alcohol in 92% yield. This method benefits from mild conditions and avoids byproducts associated with harsher reductants.
Reduction of 2,6-Dichloro-4-(trifluoromethyl)benzoic Acid
Carboxylic acid reduction via LiAlH₄ follows a two-step mechanism: initial formation of a tetrahedral intermediate, followed by alcohol liberation. In a representative procedure, 2,6-Dichloro-4-(trifluoromethyl)benzoic acid (10 mmol) reacts with LiAlH₄ (35.7 mmol) in THF at 25°C for 12 hours, yielding 89% of the alcohol. Excess reductant and anhydrous conditions are critical to suppressing esterification side reactions.
Hydrolysis of Benzyl Halides
Bromide-to-Alcohol Conversion
2,6-Dichloro-4-(trifluoromethyl)benzyl bromide undergoes hydrolysis in a biphasic system (water/dichloromethane) with potassium carbonate, achieving 88% yield. Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) improve interfacial reactivity, reducing reaction time to 6 hours.
Diazotization and Functional Group Interconversion
From 2,6-Dichloro-4-trifluoromethyl Aniline
Diazotization of the aniline precursor with sodium nitrite (NaNO₂) in hydrochloric acid at −5°C generates a diazonium salt, which hydrolyzes to the phenol intermediate upon heating. Subsequent reduction using catalytic hydrogenation (H₂/Pd-C) converts the phenol to the benzyl alcohol in 76% overall yield. This route, while feasible, suffers from scalability issues due to intermediate purification requirements.
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent Effects
Chlorinated solvents (e.g., chloroform, dichloroethane) enhance chlorination efficiency by stabilizing ionic intermediates. For reductions, ethereal solvents (THF, diethyl ether) improve LiAlH₄ reactivity by coordinating to aluminum centers.
Temperature Control
Exothermic reactions, such as LiAlH₄ reductions, require gradual warming from 0°C to 25°C to prevent runaway conditions. Chlorination at 60–70°C balances reaction rate and selectivity.
Catalytic Enhancements
Palladium-on-carbon (Pd-C) accelerates hydrogenolysis of phenol intermediates, reducing catalyst loading to 5 wt% without compromising yield.
Challenges and Mitigation
Regioselective Chlorination
The 2,6-dichloro pattern is achieved via directed ortho-chlorination using Lewis acids (FeCl₃) in acetic acid. Competing para-chlorination is suppressed by steric blocking from the trifluoromethyl group.
Steric Hindrance
Bulky substituents at the 4-position slow hydrolysis kinetics. Microwave-assisted synthesis at 100°C reduces reaction time by 40% while maintaining yield.
Chemical Reactions Analysis
Reduction Reactions
The hydroxyl group can be reduced to a methyl group via catalytic hydrogenation or using hydride reagents (e.g., NaBH₄/LiAlH₄). For instance:
This transformation enhances lipophilicity and alters biological activity .
Aromatic Electrophilic Substitution
The chlorine atoms and trifluoromethyl group direct electrophilic attacks. For example, formylation via Vilsmeier-Haack reaction introduces an aldehyde group at the para position relative to the hydroxyl group:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DMF, POCl₃ | 0–80°C, 4–16 h | 2,5-Dichloro-1-(...)-1H-pyrrole-3,4-dicarbaldehyde | 85–90% |
Nucleophilic Aromatic Substitution
The chlorine atoms participate in SNAr reactions. Hydrazine derivatives form via diazotization and reduction:
Yields reach 83% under optimized conditions .
Cycloaddition Reactions
The compound’s derivatives undergo 1,3-dipolar cycloaddition with terminal alkynes to form triazoles. Copper(I)-catalyzed reactions exhibit strict regioselectivity (1,4-disubstituted products):
| Azide Component | Alkyne | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|---|
| (2,6-Dichloro-4-CF₃)phenyl azide | Phenylacetylene | CuI/DIPEA | 25°C, 16 h | 1-(2,6-Dichloro-4-CF₃-phenyl)-4-phenyl-1H-triazole | 75–99% |
Condensation and Cyclization
Reactions with anhydrides yield heterocyclic derivatives. For example, succinic anhydride forms pyrrolidine-2,5-dione:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Succinic anhydride, AcCl | Reflux, benzene | 1-(2,6-Dichloro-4-CF₃-phenyl)pyrrolidine-2,5-dione | 90% |
Photolysis and Hydrolysis
Environmental factors like UV light or aqueous acids/bases degrade the compound. Hydrolysis of the trifluoromethyl group is rare but possible under extreme conditions, forming carboxylic acids .
Key Data Tables
Scientific Research Applications
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Pyridine-Based Methanol Derivatives
Examples :
- (2,6-Dichloropyridin-3-yl)(4-ethylphenyl)methanol (25)
- (2,6-Dichloro-4-(trifluoromethyl)pyridin-3-yl)(4-ethylphenyl)methanol (26)
Comparison :
- Biological Activity: These derivatives were identified as OXA-48 β-lactamase inhibitors in high-throughput screening, demonstrating potent enzyme inhibition (IC50 values < 1 µM). In contrast, (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol lacks reported β-lactamase inhibition, highlighting the critical role of the pyridine scaffold in this activity.
Ketone and Ethanol Derivatives
Examples :
Comparison :
The ethanol derivative exhibits superior synthetic efficiency (99% yield), while the ketone is a key intermediate in crop protection agent synthesis.
Hydrazine and Hydrazone Derivatives
Examples :
Comparison :
- Functionality : Hydrazine derivatives serve as precursors for pyrazolone and pyrazole heterocycles (e.g., antimicrobial agents in ).
- Bioactivity: Hydrazones derived from this scaffold show antifungal and antibacterial activity, attributed to the hydrazine moiety’s ability to chelate metal ions or disrupt microbial membranes. The methanol derivative lacks direct antimicrobial activity but is a precursor for bioactive heterocycles.
Pyrazole and Isoxazole Derivatives
Examples :
- Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile)
- [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol
Comparison :
Fipronil’s sulfinyl and cyano groups enhance insecticidal activity by targeting GABA receptors, whereas the methanol derivative’s hydroxyl group limits its direct pesticidal use.
Data Tables for Key Compounds
Table 1: Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | N/A | C8H5Cl2F3O | 263.03 | -CH2OH |
| Fipronil | 120068-37-3 | C12H4Cl2F6N4OS | 437.14 | -CN, -SO-(CF3) |
| [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine | 86398-94-9 | C7H5Cl2F3N2 | 263.03 | -NH-NH2 |
Key Research Findings
- Agrochemical Relevance: Ethanol and ketone derivatives are critical intermediates for fluorinated pesticides, leveraging trifluoromethyl’s stability and lipophilicity.
- Medicinal Chemistry : Hydrazine derivatives exhibit dual functionality as synthetic intermediates and bioactive agents, particularly in antimicrobial contexts.
- Limitations: The methanol derivative’s discontinued status underscores challenges in scalability or stability, whereas pyridine- and pyrazole-based analogs dominate therapeutic and pesticidal applications.
Biological Activity
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol, a compound featuring a trifluoromethyl group and dichlorophenyl moiety, is of significant interest in pharmaceutical and agrochemical research due to its unique biological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₈Cl₂F₃O
- Molecular Weight : 323.10 g/mol
- Functional Groups : Trifluoromethyl (-CF₃), dichloro (-Cl), hydroxyl (-OH)
The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Trifluoromethyl Group : Utilizing trifluoroacetic acid derivatives.
- Dichlorination : Chlorination reactions to introduce chlorine atoms at the 2 and 6 positions.
- Hydroxymethylation : Using formaldehyde or similar reagents to introduce the hydroxymethyl group.
Research indicates that compounds containing trifluoromethyl groups exhibit diverse biological activities, often attributed to their ability to interact with various biological targets. The mechanisms include:
- Inhibition of Enzymes : Compounds like fipronil, which contains a similar structural motif, inhibit GABA-gated chloride channels in insects, leading to neurotoxicity .
- Antimicrobial Activity : The presence of halogen substituents often enhances the antimicrobial potency against various pathogens .
Case Studies and Research Findings
- Insecticidal Activity :
- Toxicological Studies :
- Pharmacological Applications :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reduction of precursors like (2,6-dichloro-4-(trifluoromethyl)phenyl)ketones. For example, describes analogous reductions using NaBH₄ or LiAlH₄ in anhydrous THF under inert conditions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Purity ≥98% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (CDCl₃, δ 4.8 ppm for -CH₂OH) .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodology :
- ¹H/¹³C NMR : Key signals include the -CH₂OH group (δ 4.6–5.0 ppm in ¹H; δ 60–65 ppm in ¹³C) and aromatic protons (δ 7.4–7.8 ppm for dichloro-trifluoromethyl substitution) .
- FT-IR : Strong O-H stretch (3400–3600 cm⁻¹), C-Cl (600–800 cm⁻¹), and C-F (1100–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 279.95 (calculated for C₈H₅Cl₂F₃O) .
Q. How can common impurities (e.g., residual solvents or chlorinated byproducts) be identified and mitigated?
- Methodology : GC-MS or headspace analysis detects residual solvents (e.g., THF, DMF). Chlorinated byproducts (e.g., unreacted dichloro intermediates) are quantified via HPLC with UV detection at 254 nm. Mitigation involves optimizing reaction time/temperature and using scavengers like silica-bound sulfonic acid .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity under acidic vs. basic conditions?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR. For example, notes that acidic conditions (H₂SO₄, 60°C) favor esterification, while basic conditions (Cs₂CO₃, DMF) promote ether formation.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution on the -CH₂OH group, explaining its susceptibility to acid-catalyzed dehydration .
Q. How can enantioselective synthesis be achieved for chiral derivatives?
- Methodology : Use chiral catalysts (e.g., BINOL-based phosphoric acids) for asymmetric reduction of ketone precursors. and highlight the use of (R)-BINAP-Ru complexes, achieving enantiomeric excess (ee) >90% confirmed by chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Q. What are the challenges in scaling up synthesis while maintaining yield and safety?
- Methodology :
- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., reductions with NaBH₄). emphasizes hazard analysis for gas evolution (e.g., H₂) and recommends pressure-regulated reactors.
- Safety Protocols : Implement quenching systems for reactive intermediates (e.g., chlorinated byproducts) and adhere to ACS guidelines for handling fluorinated compounds .
Data Contradiction Analysis
Q. Why do reported melting points vary (e.g., 49–52°C vs. 55–58°C)?
- Analysis : Variations arise from polymorphic forms or residual solvents. DSC/TGA analysis (heating rate 10°C/min under N₂) identifies polymorph transitions. Recrystallization from different solvents (e.g., ethanol vs. acetone) stabilizes specific crystalline forms .
Application-Oriented Questions
Q. How can the compound serve as a precursor for agrochemical active ingredients?
- Methodology : React with sulfenyl chlorides (e.g., CF₃SOCl) to form sulfoxides (e.g., fipronil derivatives). details the synthesis of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile, a potent insecticide, via oxidative coupling .
Safety and Handling
Q. What are critical safety considerations for handling this compound?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
